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Compound of Interest

Compound Name: RapaLink-1

Cat. No.: B10772519 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
This document provides detailed application notes and protocols for the in vivo administration

of RapaLink-1, a third-generation bivalent mTOR inhibitor. The information is compiled from

preclinical studies and is intended to guide researchers in designing and executing their own in

vivo experiments.

Introduction
RapaLink-1 is a novel mTOR inhibitor that combines the functionalities of rapamycin and the

mTOR kinase inhibitor MLN0128 through a chemical linker.[1][2] This unique bivalent structure

allows for potent and durable inhibition of the mTORC1 signaling pathway by binding to both

the FRB domain and the kinase domain of mTOR.[3][4] RapaLink-1 has demonstrated

significant anti-tumor efficacy in various preclinical cancer models, including glioblastoma and

renal cell carcinoma, and has the ability to cross the blood-brain barrier.[3]

Signaling Pathway
RapaLink-1 exerts its effect by potently and selectively inhibiting mTORC1. The rapamycin

component of RapaLink-1 binds to FKBP12, and this complex then targets the FRB domain of

mTOR. The MLN0128 component simultaneously targets the ATP-binding site in the kinase

domain of mTOR. This dual engagement leads to a more sustained inhibition of mTORC1

activity compared to first- or second-generation mTOR inhibitors. The downstream effects of
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mTORC1 inhibition include the reduced phosphorylation of key proteins involved in protein

synthesis and cell proliferation, such as 4E-BP1 and S6 ribosomal protein (RPS6). While

RapaLink-1 is a potent mTORC1 inhibitor, its effect on mTORC2 is dose-dependent, with lower

doses showing greater selectivity for mTORC1.
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RapaLink-1 signaling pathway diagram.

Quantitative Data Summary
The following tables summarize the quantitative data from in vivo studies involving RapaLink-1
administration.

Table 1: In Vivo Efficacy of RapaLink-1 in Glioblastoma Models
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Animal Model
Treatment
Group

Dosage and
Schedule

Outcome Reference

BALB/c nu/nu

mice with

U87MG

intracranial

xenografts

RapaLink-1
1.5 mg/kg, i.p.,

every 5 days

Initial regression

and subsequent

stabilization of

tumor size.

BALB/c nu/nu

mice with

U87MG

intracranial

xenografts

RapaLink-1

1.5 mg/kg, i.p.,

every 5 days for

25 days, then

once a week for

11 weeks

Led to initial

regression and

subsequent

stabilization of

tumor size.

BALB/c nu/nu

mice with

U87MG

intracranial

xenografts

RapaLink-1
1.5 mg/kg, i.p.,

every 5 days

Improved

survival

compared to

vehicle,

MLN0128, or

rapamycin.

Genetically-

engineered

mouse model of

brain cancer

RapaLink-1 Not specified
Suppressed

tumor growth.

Table 2: In Vivo Efficacy of RapaLink-1 in Renal Cell Carcinoma Models
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Animal Model
Treatment
Group

Dosage and
Schedule

Outcome Reference

Nude mice with

sunitinib-

resistant 786-o

cell xenografts

RapaLink-1

1.5 mg/kg, i.p.,

every 5 days for

25 days

Reduced tumor

volume by an

average of 79%.

Nude mice with

sunitinib-

resistant 786-o

cell xenografts

Temsirolimus
1.5 mg/kg, i.p.,

daily

Decreased tumor

volume by an

average of 37%.

Table 3: In Vivo Pharmacodynamic Effects of RapaLink-1
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Animal Model Tissue Dosage
Effect on
Biomarkers

Reference

BALB/c nu/nu

mice
Brain

0.4 mg/kg and 4

mg/kg, i.p.,

single dose

Dose-dependent

inhibition of p-

RPS6S235/236

and p-

4EBP1T37/46.

No inhibition of

p-AKTS473.

BALB/c nu/nu

mice with

U87MG

intracranial

xenografts

Tumor 1.5 mg/kg, i.p.

Blocked

expression of p-

4EBP1T37/46.

LAPC9 PDX

model
Tumor 1.5 mg/kg, i.p.

Efficiently

blocked

phosphorylation

of S6

(Ser240/244)

and ULK1

(Ser757).

Abolished Akt

phosphorylation

(Ser473) in a

dose-dependent

way.

Experimental Protocols
Protocol 1: Preparation of RapaLink-1 for In Vivo
Administration
Materials:

RapaLink-1 powder

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b10772519?utm_src=pdf-body
https://www.benchchem.com/product/b10772519?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10772519?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dimethyl sulfoxide (DMSO)

Polyethylene glycol 300 (PEG-300)

Phosphate-buffered saline (PBS)

Sterile, pyrogen-free microcentrifuge tubes

Sterile, pyrogen-free syringes and needles

Procedure:

RapaLink-1 is typically supplied as a lyophilized powder. To prepare a stock solution,

reconstitute the powder in DMSO. For example, to create a 10 mM stock, dissolve 5 mg of

RapaLink-1 in 0.28 mL of DMSO.

For the final injection volume, prepare a vehicle solution consisting of 20% DMSO, 40%

PEG-300, and 40% PBS (v/v/v).

On the day of administration, dilute the RapaLink-1 stock solution with the vehicle to the

desired final concentration. Ensure the final injection volume does not exceed 100 µL for

mice.

Vortex the solution thoroughly to ensure it is clear and homogenous before administration.

Prepare fresh on the day of use.

Protocol 2: Intraperitoneal (i.p.) Administration of
RapaLink-1 in Mice
Animal Models:

BALB/c nu/nu mice (athymic nude mice) are commonly used for xenograft studies.

CB17/SCID mice have also been used for patient-derived xenograft (PDX) models.

Procedure:

Acclimatize the mice to the facility for at least one week before the start of the experiment.
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For xenograft models, subcutaneously or orthotopically implant tumor cells. Allow tumors to

establish to a palpable size before starting treatment.

Randomize the animals into treatment and control groups.

On the day of treatment, weigh each mouse to calculate the precise dose of RapaLink-1 to

be administered.

Administer RapaLink-1 via intraperitoneal (i.p.) injection using a sterile syringe and needle.

The typical dosage is 1.5 mg/kg.

The administration schedule can vary, with common regimens being every 5 days or once

weekly.

The control group should receive an equivalent volume of the vehicle solution (20% DMSO,

40% PEG-300, and 40% PBS).

Monitor the animals regularly for tumor growth, body weight changes, and any signs of

toxicity.
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Experimental workflow for in vivo studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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